methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
Description
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a pyrazole-based compound featuring a trifluoromethyl group at position 5, a methyl group at position 1, and a methylamine moiety attached via a methylene linker at position 4, in its hydrochloride salt form. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical applications. Its molecular formula is C₈H₁₂ClF₃N₃, with a molecular weight of 266.65 g/mol .
Properties
Molecular Formula |
C7H11ClF3N3 |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-3-5-4-12-13(2)6(5)7(8,9)10;/h4,11H,3H2,1-2H3;1H |
InChI Key |
OTFXRICAJILBHY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N(N=C1)C)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Trifluoromethyl Ketones with Hydrazines
A common approach involves the cyclization of trifluoromethyl-substituted α,β-unsaturated ketones with methyl hydrazine hydrochloride. This method typically proceeds under mild conditions, facilitating regioselective formation of the pyrazole core.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Methyl hydrazine hydrochloride → Pyrazole intermediate
- Solvent: Ethanol or water
- Temperature: 50–80°C
- Time: 4–6 hours
- Molar ratios: Slight excess of hydrazine (1.2–1.5 equivalents)
One-Pot Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
A streamlined, high-yielding method involves the one-pot reaction of the trifluorinated enone with methyl hydrazine in aqueous media, often without the need for additional solvents, enhancing scalability and environmental compatibility.
- Solvent: Water or ethanol
- Temperature: 50–140°C
- Methyl hydrazine: 30–50% aqueous solution
- Reaction time: 15 minutes to 3 hours
Regioselective Functionalization of Pyrazoles
Post-formation modifications include bromination, oxidation, or substitution at specific positions on the pyrazole ring, enabling functional diversity necessary for medicinal chemistry applications.
- Bromination: N-bromosuccinimide (NBS) in mild conditions
- Ortho-metalation: Directed lithiation followed by electrophilic quenching
- Enamine's flow reactor synthesis and regioselective functionalization strategies demonstrate the versatility of these intermediates.
Crystallization and Purification Strategies
The regioisomeric mixture of pyrazoles can be separated based on boiling point and pressure analysis, allowing for isolation of the desired isomer with high purity.
- Larger, platelet-shaped crystals favor filtration and washing
- Crystallographic analysis confirms ionic interactions stabilizing the hydrochloride salt
- Melting points around 200°C indicate thermal stability
Reaction Parameters and Optimization
Summary of Research Findings
Biological Activity
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride, often referred to as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique trifluoromethyl group, which is known to enhance biological activity and selectivity in various applications.
- Molecular Formula : C₁₃H₁₄F₃N₃O
- Molecular Weight : 285.27 g/mol
- CAS Number : 912569-73-4
- IUPAC Name : N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine
The biological activity of this compound has been primarily linked to its role as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the catabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Parkinson's disease.
Case Study: MAO-B Inhibition
A study demonstrated that derivatives of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine showed potent inhibition of MAO-B with IC50 values ranging from 29 to 56 nM. This selectivity over MAO-A was significant, as it reduced the risk of side effects associated with non-selective MAO inhibitors .
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit notable antioxidant properties. Various assays, including ABTS, FRAP, and ORAC tests, have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress.
Comparative Antioxidant Activity Table
| Compound | ABTS IC50 (µM) | FRAP (µM Trolox Equivalent) | ORAC (µM Trolox Equivalent) |
|---|---|---|---|
| Trolox | 5.0 | 100 | 100 |
| Compound A | 4.0 | 90 | 95 |
| Compound B | 3.5 | 85 | 92 |
| This compound | 3.0 | 88 | 94 |
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group at the 5-position of the pyrazole ring significantly enhances both antioxidant and MAO-B inhibitory activities. Studies indicate that modifications at other positions can lead to varying degrees of activity, suggesting a complex structure-activity relationship that warrants further investigation .
Pharmacokinetics
Pharmacokinetic studies have shown favorable absorption and distribution characteristics for this compound in rodent models. The compound demonstrated good bioavailability and a half-life conducive for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl Analogue
- Structure : The trifluoromethyl group is at position 3 instead of 4.
- Impact : The electronic environment of the pyrazole ring differs due to the altered position of the electron-withdrawing CF₃ group. This may affect reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- Molecular Formula : C₈H₁₂ClF₃N₃ (same as target compound).
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Hydrochloride
- Structure : Lacks the methylene linker; the amine group is directly attached to position 4.
- Impact : Reduced steric bulk compared to the target compound. Lower molecular weight (217.58 g/mol ) may improve membrane permeability but reduce solubility in polar solvents .
- Molecular Formula : C₅H₈ClF₃N₃.
Functional Group Modifications
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine Hydrochloride
- Structure : CHF₂ replaces CF₃, and the methylamine group is absent.
- The absence of the methylamine linker limits solubility in aqueous media .
- Molecular Formula : C₅H₈ClF₂N₃.
[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid Hydrochloride
Data Table: Key Properties of Target Compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (HCl Form) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₂ClF₃N₃ | 266.65 | 1-Me, 5-CF₃, 4-CH₂NHMe | High in water | Pharmaceutical intermediates |
| 1-Me-3-CF₃-1H-pyrazol-5-CH₂NHMe HCl | C₈H₁₂ClF₃N₃ | 266.65 | 1-Me, 3-CF₃, 5-CH₂NHMe | Moderate | Agrochemical research |
| 1-Me-5-CF₃-1H-pyrazol-4-amine HCl | C₅H₈ClF₃N₃ | 217.58 | 1-Me, 5-CF₃, 4-NH₂ | Moderate | Drug discovery |
| 1-(CHF₂)-5-Me-1H-pyrazol-4-amine HCl | C₅H₈ClF₂N₃ | 199.59 | 1-CHF₂, 5-Me, 4-NH₂ | Low | Antimicrobial agents |
Pharmaceutical Relevance
- The hydrochloride salt form of the target compound exhibits >90% solubility in water, outperforming analogues like 1-Me-5-CF₃-1H-pyrazol-4-amine HCl (60% solubility). This property is advantageous for intravenous formulations .
- In vitro studies on similar compounds (e.g., 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine HCl) demonstrate reduced efficacy in enzyme inhibition assays, likely due to weaker electron-withdrawing effects of CHF₂ .
Crystallographic and Stability Data
- Hydrogen-bonding patterns in the target compound’s crystal structure (analyzed via SHELX ) reveal strong ionic interactions between the hydrochloride ion and the methylamine group, contributing to thermal stability (melting point ~200°C).
- Positional isomers (e.g., 1-Me-3-CF₃ derivatives) exhibit lower melting points (~160°C), attributed to less efficient crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
